molecular formula C13H22O5 B13913492 Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate

Cat. No.: B13913492
M. Wt: 258.31 g/mol
InChI Key: UCVCPWOIQPJFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C₁₃H₂₂O₅ and a molecular weight of 258.31 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with hydroxy and methyl groups, as well as two ester groups. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate can be synthesized through the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate . The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the diisopropyl malonate, followed by the addition of 1,3-dibromo-2,2-dimethoxypropane to form the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH₄ in anhydrous ether at low temperatures.

    Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Diisopropyl 3-oxo-3-methyl-cyclobutane-1,1-dicarboxylate.

    Reduction: Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-diol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The cyclobutane ring provides a rigid structure that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisopropyl 3-hydroxy-3-methyl-cyclobutane-1,1-dicarboxylate is unique due to the presence of both hydroxy and methyl groups on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H22O5

Molecular Weight

258.31 g/mol

IUPAC Name

dipropan-2-yl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate

InChI

InChI=1S/C13H22O5/c1-8(2)17-10(14)13(6-12(5,16)7-13)11(15)18-9(3)4/h8-9,16H,6-7H2,1-5H3

InChI Key

UCVCPWOIQPJFQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(C)O)C(=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.